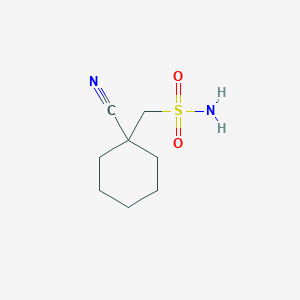
(1-Cyanocyclohexyl)methanesulfonamide
Vue d'ensemble
Description
“(1-Cyanocyclohexyl)methanesulfonamide” is a chemical compound with the CAS Number: 1461706-15-9 . It has a molecular weight of 202.28 and is typically stored at room temperature . The compound is usually in powder form .
Synthesis Analysis
The synthesis of “(1-Cyanocyclohexyl)methanesulfonamide” involves the preparation of β-amino-α-mesyl-γ-sultams from compound 1o . The crude product is recrystallized from i-PrOH .Molecular Structure Analysis
The IUPAC name for this compound is “(1-cyanocyclohexyl)methanesulfonamide” and its Inchi Code is 1S/C8H14N2O2S/c9-6-8 (7-13 (10,11)12)4-2-1-3-5-8/h1-5,7H2, (H2,10,11,12) .Physical And Chemical Properties Analysis
“(1-Cyanocyclohexyl)methanesulfonamide” is a powder that is stored at room temperature . It has a molecular weight of 202.28 .Applications De Recherche Scientifique
Catalytic Asymmetric Synthesis
A study by Wipf and Wang (2002) highlights the use of 1,3-Azole derivatives of 2-aminocyclohexanecarboxylic acid, a class of bidentate ligands for metal-mediated catalytic asymmetric synthesis. Specifically, N-[2-(4-Isopropyl-4,5-dihydrooxazol-2-yl)cyclohexyl]methanesulfonamide has been shown to be effective for the addition of alkylzinc reagents to aliphatic aldehydes with high enantiomeric excess (Wipf & Wang, 2002).
Conformational Studies
Sterkhova, Moskalik, and Shainyan (2014) conducted a study on the structure of trifluoro-N-(3-formylcyclohept-2-en-1-yl)methanesulfonamide. Their research involved investigating its self-association in solution using IR spectroscopy and quantum chemical methods. This study contributes to understanding the molecular behavior of similar compounds in different environments (Sterkhova, Moskalik, & Shainyan, 2014).
N-Arylation Methods
Rosen et al. (2011) reported a Pd-catalyzed cross-coupling of methanesulfonamide with aryl bromides and chlorides. This method is significant for eliminating concerns over genotoxic impurities that can arise from other processes, showcasing a safer approach in synthetic chemistry (Rosen, Ruble, Beauchamp, & Navarro, 2011).
Transfer Hydrogenation
A study by Ruff, Kirby, Chan, and O'Connor (2016) explored the use of N-(2-(Pyridin-2-yl)ethyl)benzenesulfonamide derivatives and 1,1,1-trifluoro-N-(2-(pyridin-2-yl)ethyl)methanesulfonamide for transfer hydrogenation of ketones. This research provides insights into the application of these compounds in catalysis, especially under conditions that do not require basic additives or halide abstractors (Ruff, Kirby, Chan, & O'Connor, 2016).
Molecular Conformation and Chemical Shifts
Karabacak, Cinar, and Kurt (2010) presented a DFT quantum chemical investigation of the molecular conformation, NMR chemical shifts, and vibrational transitions of N-(2-methylphenyl)methanesulfonamide and N-(3-methylphenyl)methanesulfonamide. Their findings contribute to the understanding of molecular structures and properties in the field of computational chemistry (Karabacak, Cinar, & Kurt, 2010).
Corrosion Inhibition
A study by Olasunkanmi, Obot, and Ebenso (2016) investigated the adsorption characteristics and inhibition of mild steel corrosion by quinoxalinyl-dihydropyrazolyl-phenyl-methanesulfonamides in acidic medium. Their research provides valuable insights into the application of these compounds in corrosion prevention (Olasunkanmi, Obot, & Ebenso, 2016).
Mécanisme D'action
While the exact mechanism of action for “(1-Cyanocyclohexyl)methanesulfonamide” is not known, sulfonamides, a group of compounds to which it belongs, are known to exhibit a range of pharmacological activities . They are often used as anti-carbonic anhydrase and anti-t dihydropteroate synthetase, allowing them to play a role in treating a diverse range of disease states such as diuresis, hypoglycemia, thyroiditis, inflammation, and glaucoma .
Safety and Hazards
The compound is associated with several hazard statements including H302, H312, H315, H319, H332, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and avoiding contact with skin and eyes . It is recommended to use personal protective equipment and ensure adequate ventilation when handling this compound .
Propriétés
IUPAC Name |
(1-cyanocyclohexyl)methanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O2S/c9-6-8(7-13(10,11)12)4-2-1-3-5-8/h1-5,7H2,(H2,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YURAAMBKVAELRL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(CS(=O)(=O)N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





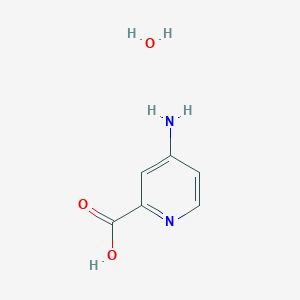
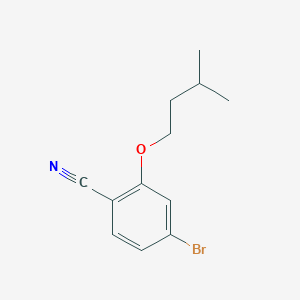
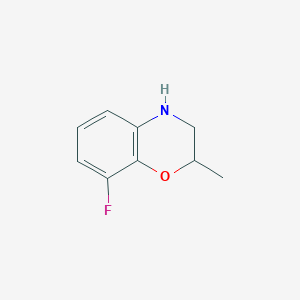

![9-Benzyl-1-oxa-9-azaspiro[5.5]undecan-4-ol](/img/structure/B1378523.png)
![3-Bromo-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9(4H)-one](/img/structure/B1378524.png)


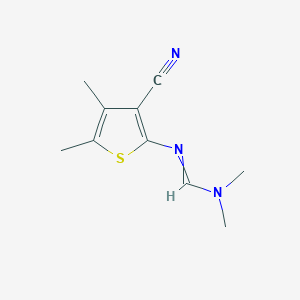


![3-Bromo-7-chloro-5,6-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B1378534.png)